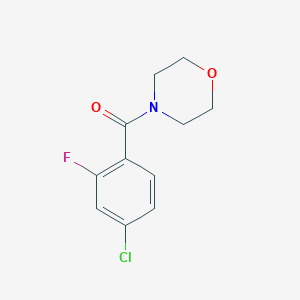
4-(4-Chloro-2-fluorobenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorobenzoyl)morpholine, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
4-(4-Chloro-2-fluorobenzoyl)morpholine exerts its effects by binding to specific targets in the body, including ion channels and enzymes. The exact mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)morpholine is not fully understood, but it is believed to modulate the activity of these targets, leading to changes in cellular function.
Biochemical and Physiological Effects
4-(4-Chloro-2-fluorobenzoyl)morpholine has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. For example, 4-(4-Chloro-2-fluorobenzoyl)morpholine has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. 4-(4-Chloro-2-fluorobenzoyl)morpholine has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chloro-2-fluorobenzoyl)morpholine has several advantages for use in lab experiments, including its high potency and specificity for certain targets. However, 4-(4-Chloro-2-fluorobenzoyl)morpholine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 4-(4-Chloro-2-fluorobenzoyl)morpholine. One area of interest is the development of new drug candidates based on 4-(4-Chloro-2-fluorobenzoyl)morpholine for the treatment of various diseases. Another area of interest is the further characterization of 4-(4-Chloro-2-fluorobenzoyl)morpholine's mechanism of action and its effects on various targets in the body. Additionally, researchers may explore the use of 4-(4-Chloro-2-fluorobenzoyl)morpholine as a tool for studying the function of ion channels and enzymes in various physiological processes.
Méthodes De Synthèse
4-(4-Chloro-2-fluorobenzoyl)morpholine can be synthesized through a multistep process involving the reaction of 4-chloro-2-fluoroaniline with morpholine in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride to produce 4-(4-Chloro-2-fluorobenzoyl)morpholine. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(4-Chloro-2-fluorobenzoyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-(4-Chloro-2-fluorobenzoyl)morpholine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, 4-(4-Chloro-2-fluorobenzoyl)morpholine has been used as a tool to study protein-protein interactions and enzyme activity. In neuroscience, 4-(4-Chloro-2-fluorobenzoyl)morpholine has been used to study the function of ion channels and neurotransmitter receptors.
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJZPBPSJDAQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluorobenzoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

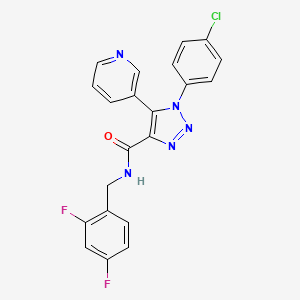
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)
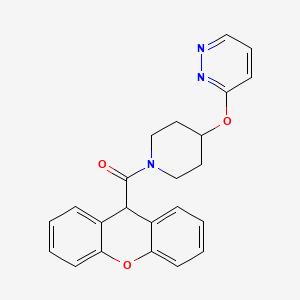
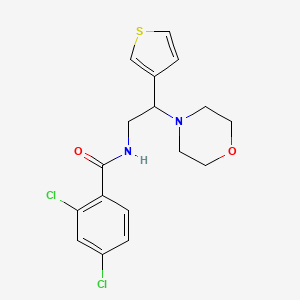


![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
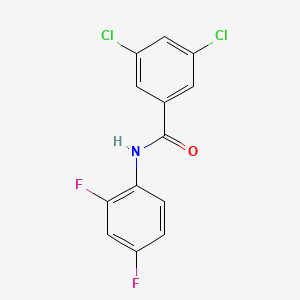

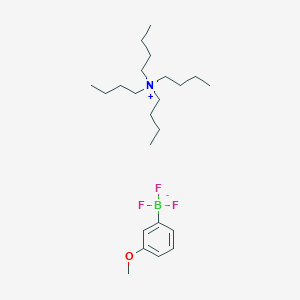
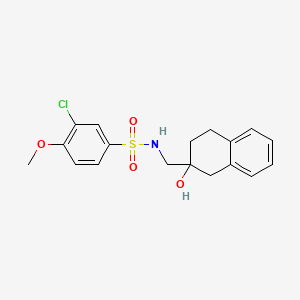
![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)